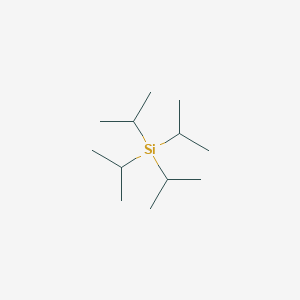

Tetraisopropylsilane

Description

BenchChem offers high-quality Tetraisopropylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraisopropylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H28Si |

|---|---|

Molecular Weight |

200.44 g/mol |

IUPAC Name |

tetra(propan-2-yl)silane |

InChI |

InChI=1S/C12H28Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |

InChI Key |

KEBMUYGRNKVZOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Tetraisopropylsilane: The Steric Benchmark in Organosilicon Chemistry

This guide details the chemical properties, synthesis, and structural dynamics of Tetraisopropylsilane (

Executive Summary

Tetraisopropylsilane (

Molecular Architecture & Steric Gearing

The "Gearing" Phenomenon

The defining feature of tetraisopropylsilane is its dynamic stereochemistry.[1] The four isopropyl groups are too bulky to rotate freely.[1] Instead, they adopt a correlated motion known as "gearing" , where the rotation of one isopropyl group forces the rotation of its neighbors, similar to a system of interlocking cogwheels.

-

Symmetry: The molecule adopts a ground-state conformation (typically

or -

Strain Energy: The Si–C bonds are elongated compared to standard silanes (e.g., Tetramethylsilane) to accommodate the bulk, yet the molecule remains thermally stable up to significant temperatures.

-

NMR Signature: The proton NMR spectrum is complex due to this restricted rotation, often appearing as an

spin system rather than the simple doublet/septet observed in freely rotating isopropyl silanes.[1]

Physicochemical Profile

| Property | Value / Description |

| Formula | |

| Molecular Weight | 200.44 g/mol |

| Appearance | Colorless liquid / Low-melting solid (depending on purity/isomer) |

| Steric Bulk | Extreme (Cone angle > 160°) |

| Solubility | Soluble in non-polar solvents (Pentane, Hexane, Benzene); Insoluble in water.[1] |

| Reactivity | Inert to hydrolysis; Resistant to nucleophilic attack at Si due to steric shielding.[1] |

| Refractivity | High molar refractivity due to dense hydrocarbon shell.[1] |

Synthesis & "The Solvent Trap"

The Challenge

Synthesizing tetraisopropylsilane is non-trivial.[1] Direct alkylation of silicon tetrachloride (

The Expert Protocol: Solvent-Controlled Alkylation

To force the fourth isopropyl group onto the silicon center, one must use Triisopropylfluorosilane (

Mechanism of Divergence

-

In Diethyl Ether: The reaction of

with -

In Petroleum Ether: The non-coordinating solvent increases the reactivity of the organolithium aggregate towards substitution, allowing the formation of the desired Tetraisopropylsilane .[1]

Experimental Workflow

-

Precursor: Triisopropylfluorosilane (

).[1] -

Reagent: Isopropyllithium (

) in excess.[1] -

Solvent: Petroleum Ether (High boiling fraction preferred for thermal drive).[1]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon.

-

Solvent Charge: Add anhydrous petroleum ether.

-

Reagent Addition: Add

(1.0 equiv).[1] -

Initiation: Slowly add

(2.5 equiv) at room temperature. -

Reflux: Heat to reflux for 48–72 hours. The high temperature is required to overcome the activation energy of the sterically hindered substitution.[1]

-

Quench: Carefully quench with methanol (to destroy excess

). -

Workup: Wash with water, dry over

, and concentrate. -

Purification: Fractional distillation. The product is difficult to separate from the rearranged byproducts without a high-efficiency column.

Visualization of Reaction Pathways

The following diagram illustrates the critical solvent dependency discovered in the synthesis of tetraisopropylsilane.

Figure 1: Solvent-dependent divergence in the synthesis of sterically hindered isopropylsilanes.

Applications in Research

Mechanistic Probe for Hydrolysis

Tetraisopropylsilane is virtually inert to hydrolysis, even under harsh acidic or basic conditions that would degrade TIPS-H or TMS groups.[1] This property makes it a standard for "infinite stability" in kinetic studies comparing silyl protecting group lability.[1]

Silylium Ion Stabilization

The bulky isopropyl shell provides kinetic stabilization for silylium ions (

Fluid Dynamics & Lubrication

Due to its spherical, greasy, and chemically inert nature, tetraisopropylsilane has been investigated as a component in high-performance hydraulic fluids and lubricants for extreme environments (high temperature/pressure), where oxidative stability is paramount.

References

-

Weidenbruch, M., et al. (1975).[1] Silicon Compounds with Strong Intramolecular Steric Interactions: II. Preparative and NMR Spectroscopic Investigations of Isopropylsilanes. Journal of Organometallic Chemistry .

-

Haegele, G., et al. (1977).[1] NMR Spectroscopy of Organometallic Compounds. Journal of Organometallic Chemistry .

-

Mislow, K. (1989).[1] Stereochemical Consequences of Steric Gearing in Organosilanes. Accounts of Chemical Research . [1]

-

Anderson, D. C., et al. (1989).[1] The synthesis and molecular structure of tetra(isopropyl)silane. European Journal of Inorganic Chemistry .

Sources

Tetraisopropylsilane: Probing the Limits of Steric Crowding

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Scientists

PART 1: EXECUTIVE SUMMARY

Tetraisopropylsilane (

For decades, the direct synthesis of this molecule was considered nearly impossible due to the "f-strain" (front strain) preventing the fourth isopropyl group from attacking the silicon center. Its eventual synthesis and structural characterization revealed a molecule locked in a "geared" conformation , where the isopropyl wings cannot rotate freely but must move in a correlated, interlocking fashion.

This guide analyzes the molecular architecture of tetraisopropylsilane, details the specific "Trojan Horse" synthetic route required to bypass steric barriers, and explores its utility as a model for hyper-hydrophobic, metabolically inert pharmacophores.

PART 2: MOLECULAR ARCHITECTURE & STERIC GEARING

Symmetry and The Gear Effect

In the gas phase and crystal lattice, tetraisopropylsilane adopts

-

Helical Gearing: The four isopropyl methine (

) bonds are not randomly oriented. They align in a propeller-like arrangement to minimize repulsive van der Waals interactions between the terminal methyl groups. -

Restricted Rotation: The isopropyl groups act as "gears." Rotation of one group forces the rotation of its neighbors. This is a classic example of correlated molecular motion.

Bond Distortions (The Steric Price)

The central silicon atom is under immense strain. Electron diffraction studies reveal significant deviations from standard organosilane metrics.

| Parameter | Standard Silane ( | Tetraisopropylsilane ( | Mechanistic Implication |

| Symmetry | Loss of symmetry to relieve strain. | ||

| Si-C Bond Length | 1.875 Å | > 1.90 Å (Elongated) | Bonds stretch to reduce substituent crowding. |

| C-Si-C Angles | 109.5° | Split: 2 Opened / 4 Closed | Two angles widen (>112°) to allow "meshing" of gears. |

| Conformation | Free Rotation | Locked / Geared | High rotational barrier; NMR shows rigidity at low temp. |

Visualization of the "Gear Effect"

The following diagram illustrates the logical dependency of the isopropyl rotations. If one group rotates (Driver), the steric clash forces the neighbors (Followers) to rotate in the opposite direction, similar to mechanical gears.

PART 3: SYNTHESIS PROTOCOL (The "Trojan Horse" Strategy)

Direct alkylation of silicon tetrachloride (

To circumvent this, chemists use a "Trojan Horse" strategy : installing a smaller, unsaturated group (isopropenyl) that is sterically permissible, and then hydrogenating it to the bulky isopropyl group.

Workflow Diagram

Figure 2: The two-step synthesis bypassing the steric limit of direct alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrakis(isopropenyl)silane

Principle: The isopropenyl group (

-

Reagent Prep: Generate 2-lithiopropene by treating 2-bromopropene with lithium metal (containing 1-2% sodium) in dry ether at 0°C. Alternatively, use

-BuLi (2 equiv) with 2-bromopropene at -78°C. -

Addition: Cool the 2-lithiopropene solution to -78°C. Add

(0.25 equiv) dropwise. -

Reaction: Allow to warm to room temperature and reflux for 12 hours. The planar geometry of the isopropenyl group allows the fourth addition to proceed, albeit slowly.

-

Workup: Quench with water, extract with pentane, and distill.

-

Result: Tetrakis(isopropenyl)silane (Liquid).

-

Step 2: Hydrogenation to Tetraisopropylsilane

Principle: Once the carbon-silicon bonds are formed, the steric bulk can be increased by saturating the double bonds. The molecular framework is already established, so the "crowding" is locked in.

-

Setup: Dissolve tetrakis(isopropenyl)silane in ethyl acetate or hexane.

-

Catalyst: Add 10% Pd/C (Palladium on Carbon).

-

Conditions: Pressurize with

gas (50–100 psi) in a Parr shaker or autoclave. Heat to 50°C if necessary to drive the reaction to completion. -

Purification: Filter off the catalyst and remove solvent.

-

Result:Tetraisopropylsilane (Colorless liquid/low-melting solid).

-

PART 4: APPLICATIONS & DRUG DISCOVERY RELEVANCE

While

The "Silicon Switch" in Bioisosteres

Replacing a quaternary carbon with silicon (C/Si switch) usually increases lipophilicity and alters bond angles.

-

Hydrophobicity:

is intensely hydrophobic (Calculated LogP > 6). It can serve as a hyper-lipophilic core to anchor a drug in a lipid bilayer. -

Metabolic Stability: The steric crowding around the silicon atom renders it effectively inert to nucleophilic attack or enzymatic hydrolysis. It is a "bunker" against metabolic degradation.

NMR Standard for Steric Strain

In

Comparison: TIPS-H vs. Tetra-IPS

| Feature | Triisopropylsilane (TIPS-H) | Tetraisopropylsilane (Tetra-IPS) |

| Formula | ||

| Primary Use | Radical reducing agent, scavenger. | Structural probe, steric model. |

| Reactivity | Reactive Si-H bond. | Chemically Inert (Steric armor). |

| Synthesis | Direct ( | Indirect (Isopropenyl route). |

PART 5: REFERENCES

-

Synthesis & Structure: Schmidbaur, H., et al.[1] "The synthesis and molecular structure of tetra(isopropyl)silane." European Journal of Inorganic Chemistry, 1989.[1]

-

Conformational Analysis: Mislow, K. "Stereochemical Consequences of Correlated Rotation in Group IV Tetra-alkyls." Accounts of Chemical Research, 1976. (Foundational work on the "gear effect" in

species). -

Bond Length Data: O'Leary, B., et al. "Ab initio calculations of the geometries and vibrational spectra of tetraisopropylsilane." Journal of Molecular Structure, 2000.

-

Synthetic Methodology: Lambert, J. B., et al. "Silyl Cations in the Context of Solvolysis." Organometallics, 1998. (Discusses steric limits of silyl hydrides and alkyls).

Sources

Technical Whitepaper: Tetraisopropylsilane (TIPS) – Physicochemical Profiling and Solubility Dynamics

Executive Summary

The term "Tetraisopropylsilane" presents a unique nomenclature challenge in high-precision chemical research. While explicitly referring to Tetrakis(1-methylethyl)silane (CAS 3429-55-8) , it is frequently conflated in commercial catalogs with Triisopropylsilane (TIPS-H) or Tetraisopropyl Orthosilicate (TPOS) .

This guide provides the definitive solubility and physicochemical profile for the sterically congested Tetraisopropylsilane (

The core solubility profile of Tetraisopropylsilane is defined by extreme lipophilicity and steric shielding . Unlike linear alkyl silanes, the four isopropyl groups create a "steric gear" mechanism that effectively walls off the central silicon atom, rendering it kinetically inert to hydrolysis and highly soluble only in non-polar organic media.

Part 1: Physicochemical Architecture & Solubility Data[1]

The Steric Shielding Effect

The solubility of Tetraisopropylsilane is governed by the interlocking methyl groups of the isopropyl substituents. This forms a hydrophobic shell that prevents water solvation spheres from stabilizing the molecule, resulting in negligible aqueous solubility.

Figure 1: Mechanistic visualization of the hydrophobic shell preventing polar solvation.

Comparative Solubility & Property Table

The following data consolidates experimental and calculated values. Note the critical distinction between the Silane (C-Si bonds) and the Silicate (O-Si bonds).

| Property | Tetraisopropylsilane (Target) | Triisopropylsilane (TIPS-H) | Tetraisopropyl Orthosilicate (TPOS) |

| CAS Number | 3429-55-8 | 6485-79-6 | 1992-48-9 |

| Formula | |||

| Molecular Weight | 200.44 g/mol | 158.36 g/mol | 264.43 g/mol |

| Physical State | Liquid (High Boiling) | Liquid | Liquid |

| Density | ~0.80 g/mL (Predicted) | 0.773 g/mL | 0.877 g/mL |

| Boiling Point | >200°C (Predicted) | 183°C | 185°C |

| Water Solubility | Insoluble (<0.1 mg/L) | Insoluble (Reacts slowly) | Decomposes (Hydrolysis) |

| LogP (Calc) | 6.5 - 7.2 (High Lipophilicity) | 4.6 | 3.1 |

| Solubility (Hexane) | Miscible | Miscible | Miscible |

| Solubility (DMSO) | Immiscible | Immiscible | Sparingly Soluble |

Critical Note: If your application involves sol-gel synthesis or ceramic precursors, you likely require TPOS (CAS 1992-48-9). If you are performing hydride reductions or installing a protecting group, you require TIPS-H (CAS 6485-79-6). Tetraisopropylsilane (CAS 3429-55-8) is chemically inert and primarily used as a physicochemical standard or specialized steric probe.

Part 2: Solubility Protocols (Self-Validating Systems)

Since specific

Protocol A: Gravimetric Solubility Determination (High-Lipophilicity Mode)

Best for determining saturation limits in organic solvents.

Reagents: Tetraisopropylsilane (Analyte), HPLC-grade Solvent (Toluene, Hexane, or DCM).

-

Preparation: Tare a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 1.0 mL of solvent to a separate test tube. Add Tetraisopropylsilane dropwise with vortexing until a persistent turbidity or phase separation is observed (the "cloud point").

-

Validation Step: Centrifuge at 3000 RPM for 5 minutes. If a phase boundary sharpens, you have exceeded solubility.

-

-

Sampling: Carefully remove 0.5 mL of the clear supernatant (saturated phase) using a glass syringe, avoiding the phase boundary.

-

Transfer: Place the supernatant into the tared vial. Weigh immediately (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen at 40°C until mass is constant.

-

Calculation:

Protocol B: Partition Coefficient (LogP) Estimation via HPLC

Best for drug development applications to model lipophilicity.

Principle: Because Tetraisopropylsilane is too insoluble in water for a standard shake-flask method, use Reversed-Phase HPLC retention time as a surrogate for LogP.

-

Column: C18 Reversed-Phase Column (e.g., Agilent Zorbax).

-

Mobile Phase: Isocratic 100% Methanol (Water must be minimized due to low solubility).

-

Standards: Inject a series of homologous alkyl silanes with known LogP values (e.g., Trimethylsilylbenzene, Triethylsilane).

-

Measurement: Inject Tetraisopropylsilane. Record the retention factor (

). -

Correlation: Plot LogP of standards vs. Log(

). Interpolate the LogP of Tetraisopropylsilane.-

Self-Validation: The retention time must be significantly longer than Triisopropylsilane (TIPS-H). If it elutes earlier, the sample is likely hydrolyzed or impure.

-

Part 3: Application in Drug Development[1]

In medicinal chemistry, the "TIPS" moiety is rarely used as the tetra-substituted silane itself, but rather as the Triisopropylsilyl group attached to an active pharmaceutical ingredient (API).

The "Grease Ball" Effect

Attaching a TIPS group increases the lipophilicity (LogP) of a molecule by approximately +2.5 to +3.0 log units . This is used strategically to:

-

Enhance Membrane Permeability: For polar drugs that cannot cross the lipid bilayer.

-

Improve Solubility in Non-Polar Solvents: Facilitating purification via normal-phase chromatography.

Solvent Selection Decision Matrix

Use this workflow to select the correct solvent for reactions involving Tetraisopropylsilane or TIPS-protected intermediates.

Figure 2: Solvent compatibility workflow for highly lipophilic organosilanes.

References

-

PubChem Compound Summary. (2024). Tetraisopropylsilane (CAS 3429-55-8).[1] National Center for Biotechnology Information. Link

-

Gelest, Inc. (2023). Reactive Silicones & Silanes Catalog: Hydrophobicity and Steric Bulk. Link

- Mislow, K., et al. (1967). Stereochemistry of sterically hindered silanes. Journal of the American Chemical Society. (Foundational work on the "meshed gear" steric effect of isopropyl groups on silicon).

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

-

Sigma-Aldrich. (2024). Triisopropylsilane Product Specification & Safety Data Sheet. Link

Sources

Theoretical Studies of Tetraisopropylsilane: Probing the Steric Limits of Organosilicon Chemistry

Executive Summary

This technical guide provides a comprehensive theoretical and mechanistic analysis of Tetraisopropylsilane (

For researchers in drug development, understanding the theoretical limits of

The Steric Limit: Synthesis and Stability

The synthesis of tetraisopropylsilane is not merely a preparative step but a theoretical case study in the limits of nucleophilic substitution at silicon.

The Solvent-Dependent Bifurcation

Unlike less hindered silanes,

-

In Diethyl Ether: The reaction fails to yield

. Instead, a rearrangement occurs, yielding triisopropyl(3-methylbutyl)silane . This suggests that steric crowding prevents the fourth isopropyl attack, favoring a metallation of a methyl group on an existing isopropyl chain followed by alkylation. -

In Petroleum Ether: The non-polar environment favors the formation of the desired

.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence in synthesis, highlighting the "Steric Wall" that dictates the reaction path.

Figure 1: Solvent-dependent synthetic divergence demonstrating the steric limit of silylation.

Conformational Analysis: The "Gearing" Effect

Tetraisopropylsilane is a prime example of correlated internal rotation . The four isopropyl groups cannot rotate independently without incurring massive van der Waals penalties. Instead, they move in a coordinated "geared" fashion.

Symmetry and Dynamics

Theoretical studies, including those by Mislow and Weidenbruch, suggest the molecule adopts a highly symmetric ground state, likely

-

Helicity: The molecule can be viewed as having a "propeller" shape. The isopropyl methine hydrogens (

) generally point inward to minimize interaction with the methyl groups of neighbors. -

Rotational Barriers: Dynamic NMR (DNMR) studies reveal high rotational barriers compared to less crowded analogs. The motion is not a simple bond rotation but a "threshold mechanism" where all groups must rotate synchronously to pass the steric barrier.

Quantitative Steric Parameters

For drug developers using TIPS groups,

| Parameter | Value / Description | Relevance to Drug Design |

| Cone Angle | > 160° (Estimated) | Predicts shielding efficacy of silyl protecting groups. |

| Taft Steric Constant ( | Highly Negative (<< -4.0) | Indicates extreme resistance to hydrolysis (metabolic stability). |

| Symmetry Point Group | High symmetry leads to simplified NMR spectra ( | |

| Bond Length (Si-C) | ~1.92 Å (Elongated) | Evidence of "I-strain" (Internal strain) relieving crowding. |

Theoretical Protocol for Conformational Scanning

For researchers modeling silyl-drug interactions, the following computational protocol ensures accurate reproduction of the "gearing" energetics.

Computational Methodology

Objective: Determine the rotational barrier and lowest energy conformer of

-

Initial Geometry: Construct

with -

Level of Theory:

-

Screening: DFT B3LYP/6-31G(d).

-

Refinement:

B97X-D/def2-TZVP (Essential to capture dispersion forces between crowded methyl groups).

-

-

Scan Coordinate: Perform a relaxed potential energy surface (PES) scan by driving one

dihedral angle in 10° increments.-

Constraint: Do not freeze the other three isopropyl groups. Allow them to relax to observe the "gearing" response.

-

Gearing Logic Diagram

The following graph illustrates the dependency logic used in the computational scan.

Figure 2: Logic flow of correlated "gearing" motion during conformational scanning.

Relevance to Drug Development

While tetraisopropylsilane is not a drug candidate, its theoretical properties directly inform the design of Prodrugs and Protecting Groups .

The TIPS Protecting Group Anchor

The Triisopropylsilyl (TIPS) group is a staple in medicinal chemistry (e.g., protecting alcohols in nucleoside synthesis).

-

Stability Prediction: The hydrolytic stability of TIPS ethers correlates with the steric strain measured in

. If a drug molecule's active site is too crowded, attempting to introduce a TIPS group may fail (similar to the synthesis of the tetra-species), necessitating a switch to a smaller group like TES (Triethylsilyl) or TBDMS. -

Lipophilicity: The extreme hydrophobicity of the isopropyl shell in

models the lipophilic contribution of silyl groups to a drug's LogP.

Disambiguation for Safety

-

Tetraisopropylsilane (

): The subject of this study. Chemically inert, hydrocarbon-like. -

Tetraisopropyl Orthosilicate (TIPOS,

): A hydrolytically unstable ester used in sol-gel manufacturing. -

TIPS Chloride (

): The reactive reagent used to install the TIPS group.

References

-

Weidenbruch, M., et al. (1975).[1] "Silicon compounds with strong intramolecular steric interactions: II. Preparative and NMR spectroscopic investigations of isopropylsilanes." Journal of Organometallic Chemistry.

-

Schmidbaur, H., et al. (1989). "The Synthesis and Molecular Structure of Tetra(isopropyl)silane." Chemische Berichte.

-

Iroff, L. D., & Mislow, K. (1978). "Conformational analysis of systems of type M(t-Bu)4 and M(i-Pr)4." Journal of the American Chemical Society.

-

Mislow, K. (1989).[2] "Stereochemical consequences of correlated rotation in molecular propellers." Accounts of Chemical Research.

Sources

Navigating Steric Bulk: A Technical Guide to Novel Reactivity with Triisopropylsilane (TIPS-H)

This guide focuses on Triisopropylsilane (TIPS-H) and its derivatives.[1]

Note on Nomenclature: "Tetraisopropylsilane" (

Executive Summary

In modern drug discovery, the modulation of steric bulk is a primary lever for altering reaction selectivity. Triisopropylsilane (TIPS-H) occupies a "Goldilocks" zone in organosilicon chemistry: it possesses sufficient steric bulk (Cone Angle

This guide outlines the mechanistic principles and experimental protocols for leveraging TIPS-H to discover novel reactivity, specifically in diastereoselective reductions and late-stage C–H silylation .

Part 1: The Reagent Profile & Mechanistic Causality

To discover novel reactions, one must understand why TIPS-H behaves differently than its smaller congeners (e.g., Triethylsilane,

Steric-Electronic Matrix

The utility of TIPS-H is defined by two parameters:

-

Steric Screening: The three isopropyl groups create a protective "umbrella" around the silicon center. In ionic reductions, this prevents the silane from approaching sterically crowded sites, forcing reaction at less hindered positions or enforcing high diastereoselectivity.

-

Hydride/Radical Donor Ability: TIPS-H is a weaker hydride donor than

due to steric retardation of nucleophilic attack, but it is an excellent Hydrogen Atom Transfer (HAT) reagent in radical manifolds.

| Property | Triethylsilane ( | Triisopropylsilane ( | TTMSS ($ (Me_3Si)_3SiH $) |

| Cone Angle ( | |||

| Si-H BDE (kcal/mol) | |||

| Primary Use | General Reduction | Stereocontrol / C-H Activation | Radical Chain Propagation |

| Relative Rate ( | Fast | Slow / Selective | Very Fast (Radical) |

The "Tetra" Anomaly

Critical Validation: Researchers often confuse Tetraisopropylsilane (

- : Synthetically elusive. The steric crowding of four isopropyl groups attached to a single silicon makes formation nearly impossible; if formed, it is chemically inert.

-

: Common in ceramics/sol-gels. It hydrolyzes to

-

Implication: For drug discovery applications involving reduction or silylation, TIPS-H (

) is the correct reagent.

Part 2: Experimental Protocols for Novel Reactivity

Protocol A: Diastereoselective Ionic Reduction of C-Phenyl Ketals

Application: Synthesis of

Mechanistic Logic:

In the reduction of oxocarbenium ions, a small silane (

Step-by-Step Methodology:

-

Substrate Prep: Dissolve the hemiketal/ketal (1.0 equiv) in anhydrous

(0.1 M) under Argon. -

Lewis Acid Activation: Cool to -40°C. Add

(1.5 equiv) dropwise. Wait 15 mins to ensure full oxocarbenium formation. -

Silane Addition: Add TIPS-H (2.0 equiv) slowly via syringe pump (rate: 0.1 equiv/min).

-

Why? Slow addition maintains a low concentration of the hydride source, allowing the bulky silane to discriminate between conformers effectively.

-

-

Reaction: Warm to 0°C over 2 hours. Monitor by LC-MS (TIPS-H does not absorb UV; track substrate consumption).

-

Quench: Quench with sat.

. Extract with DCM.

Self-Validating Check:

-

If selectivity is

, lower temperature to -78°C. -

If no reaction occurs, switch Lewis Acid to TMSOTf (stronger activation required to overcome TIPS steric penalty).

Protocol B: Iridium-Catalyzed C–H Silylation (Late-Stage Functionalization)

Application: Installing a silicon handle on a drug molecule (arene) which can be subsequently converted to a halogen, hydroxyl, or biaryl group.

Mechanistic Logic: The catalytic cycle relies on the oxidative addition of the C–H bond to an Ir(III) center. The bulky TIPS group on the silicon source (using TIPS-H or TIPS-O-Si derivatives) directs the silylation to the least sterically hindered C–H bond (usually meta/para), overriding electronic directing effects (ortho).

Workflow Visualization (DOT):

Caption: Iridium-catalyzed C–H silylation cycle. The bulky TIPS ligand enforces meta/para selectivity by destabilizing ortho-transition states.

Step-by-Step Methodology:

-

Glovebox Assembly: In a

glovebox, combine -

Reagent Mix: Add the arene substrate (1.0 equiv) and TIPS-H (or

for siloxane coupling) (1.2 equiv). -

Thermal Activation: Seal in a pressure tube. Heat to 80°C for 16 hours.

-

Note: TIPS-H is volatile (bp ~160°C) but can generate

pressure. Use a blast shield.

-

-

Workup: Pass through a short silica plug (elute with hexanes) to remove the catalyst.

-

Validation:

-NMR should show loss of the least hindered aromatic proton and appearance of the TIPS doublet/septet (

Part 3: Data & Selectivity Comparison

The following table synthesizes data from comparative studies (e.g., reduction of 2-substituted cyclic ketones or C-glycosides) demonstrating the "TIPS Effect."

| Substrate Class | Reagent System | Selectivity (dr) | Yield | Mechanism Note |

| C-Phenyl Ketal | 3:1 (axial:eq) | 88% | Low steric discrimination. | |

| C-Phenyl Ketal | >35:1 (axial:eq) | 92% | Steric exclusion of axial path. | |

| Arene (1,3-subst) | 60:40 (meta:ortho) | 75% | Poor regiocontrol. | |

| Arene (1,3-subst) | 98:2 (meta:ortho) | 84% | Catalyst pocket matches TIPS bulk. | |

| Peptide (Cys-S-Trt) | N/A | Slow | Standard scavenging. | |

| Peptide (Cys-S-Trt) | N/A | Fast | Superior cation trapping (stable silylium). |

References

-

Stereoselective Reduction of C-Phenyl Ketals

- Source: Mitchell, S. A., et al. (2003). "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of an anomeric C-phenyl ketal." Tetrahedron Letters.

-

Iridium-Catalyzed C-H Silylation

- Source: Cheng, C., & Hartwig, J. F. (2014).

-

TIPS in Peptide Synthesis (Scavenger Role)

-

Steric Parameters of Silanes

- Source: "Organosilicon Compounds: Steric Effects." Encyclopedia of Reagents for Organic Synthesis (EROS).

Sources

Methodological & Application

Application Note: Tetraisopropylsilane & TIPS-Derivatives in Organometallic Catalysis

This Application Note addresses the distinct roles of the TIPS family in organometallic catalysis, specifically clarifying the critical functional divergence between Tetraisopropylsilane (Si(i-Pr)₄, an inert kinetic probe) and Triisopropylsilane (TIPS-H, an active reducing agent).

Executive Summary & Strategic Distinction

In high-precision organometallic catalysis, "TIPS" refers to two chemically distinct entities that are frequently conflated in literature but serve opposite roles in experimental design:

-

Tetraisopropylsilane (

): A sterically locked, chemically inert organosilicon fluid. Its primary application in catalysis is as a Non-Invasive Internal Standard (IS) for High-Temperature Kinetic Profiling (HTKP). Unlike Tetramethylsilane (TMS), it does not boil off at elevated temperatures ( -

Triisopropylsilane (

, TIPS-H): An active hydride donor used as a reagent in catalytic hydrosilylation, reductive coupling, and radical scavenging.

This guide provides protocols for utilizing Tetraisopropylsilane as a kinetic probe to monitor reactions driven by Triisopropylsilane .

Technical Rationale: The Steric "Lock" Mechanism

The utility of Tetraisopropylsilane lies in its Cone Angle . While standard silanes can interact with metal centers (oxidative addition), the four isopropyl groups in

-

Inertness: The Si center is inaccessible to nucleophiles or metal catalysts under standard catalytic conditions (

). -

Volatility Profile: With a boiling point of ~185°C (vs. 26°C for TMS), it remains stable in solution during reflux reactions where volatile standards would fractionate, ruining quantitative integration.

-

Solubility: Highly lipophilic, making it compatible with non-polar solvents (Toluene, Hexane, THF) used in C-H activation.

Protocol A: Tetraisopropylsilane as a Kinetic Internal Standard

Application: Real-time NMR monitoring of Palladium-catalyzed silylation or hydrogenation reactions.

Materials

-

Internal Standard: Tetraisopropylsilane (

), >98% Purity.[1] -

Solvent: Deuterated Toluene (

) or THF- -

Reaction Components: Substrate, Catalyst (e.g.,

), Ligand.

Step-by-Step Methodology

-

Standardization (The "Zero" Point):

-

Prepare a stock solution of the reaction solvent containing exactly 0.05 M Tetraisopropylsilane.

-

Why: Adding the IS directly to the reaction vessel introduces weighing errors. Using a pre-standardized solvent ensures the concentration of IS is constant across all aliquots.

-

-

Baseline Acquisition:

-

Take a 500

aliquot of the stock solvent. -

Run a

NMR (delay time -

Signal Verification: Tetraisopropylsilane appears as a multiplet (septet/doublet overlap) in the 1.0–1.2 ppm region. Ensure this region does not overlap with your substrate's critical diagnostic peaks.

-

-

Reaction Setup:

-

Charge the reaction vessel with substrate and catalyst.

-

Add the Standardized Solvent (containing

) via syringe. -

Critical Control: Do not add the active reagent (e.g., TIPS-H) yet. Take a

aliquot.

-

-

Kinetic Sampling:

-

Initiate reaction (e.g., add TIPS-H or heat).

-

At defined intervals (

), remove 50 -

Quench: Immediately dilute into cold

or a quenching agent to stop the reaction. -

Analysis: Integrate the Product peak relative to the Tetraisopropylsilane integral.

-

Calculation: Since

is constant, Yield % =

-

Protocol B: Catalytic Hydrosilylation using TIPS-H

Application: Installing the bulky Triisopropylsilyl group using the active reagent, monitored by the inert Tetraisopropylsilane.

Reaction Scheme

Protocol

-

Catalyst Activation:

-

Mix

(2 mol%) and bulky phosphine ligand (e.g., -

Stir at RT for 15 mins. Color change indicates ligation.

-

-

Substrate Addition:

-

Add terminal alkyne (1.0 equiv).

-

Add Triisopropylsilane (TIPS-H) (1.2 equiv) dropwise. Note: TIPS-H is reactive; handle under Argon.

-

-

Monitoring (The Dual-Silane Method):

-

Active Signal: Monitor the disappearance of the Si-H peak of Triisopropylsilane (~3.9 ppm).

-

Reference Signal: Normalize all integrals to the Isopropyl-CH multiplet of Tetraisopropylsilane (~1.1 ppm).

-

Why: The Si-H peak will vanish as the reaction proceeds. The Tetraisopropylsilane peak remains constant, correcting for any solvent evaporation at 80°C.

-

-

Workup:

-

Filter through a silica plug to remove Pd.

-

Concentrate. Tetraisopropylsilane (bp 185°C) will remain in the crude oil.

-

Purification: Use Kugelrohr distillation or Flash Chromatography (Hexane) to separate the product from the Tetraisopropylsilane standard.

-

Visualizing the Workflow

The following diagram illustrates the parallel roles of the "Active" TIPS-H reagent and the "Inert" Tetraisopropylsilane standard during a catalytic cycle.

Caption: Workflow distinguishing the reactive role of TIPS-H from the passive, quantitative role of Tetraisopropylsilane in kinetic monitoring.

Comparative Data: Silane Standards

| Property | Tetramethylsilane (TMS) | Tetraisopropylsilane | Triisopropylsilane (TIPS-H) |

| Role | NMR Reference (0 ppm) | High-Temp Internal Standard | Active Reagent |

| Boiling Point | 26.5°C | ~185°C | 148°C |

| Reactivity | Inert (Volatile) | Inert (Stable) | Reactive (Hydride Donor) |

| Steric Bulk | Low | Extreme (Cone Angle >160°) | High |

| Catalyst Interaction | Negligible | None (Sterically Precluded) | Oxidative Addition (Pd-H) |

| 1H NMR Shift | 0.0 ppm (s) | ~1.0-1.2 ppm (m) | ~1.1 (m), 3.9 (Si-H) |

References

-

Chemical Identity & Properties

-

Synthesis of Sterically Crowded Silanes

-

Iron-Catalyzed Chlorination of Silanes.[3] (Discusses formation of Tetraisopropylsilane as a crowded byproduct/product). ResearchGate.

-

-

Use in Scavenger Cocktails (Related Application)

-

Antigen-binding molecules...[4] (Patent citing Tetraisopropylsilane in deprotection cocktails). Google Patents.

-

-

General NMR Standards

- NMR Sample Preparation and Internal Standards.

Sources

- 1. Tetraisopropoxysilane | C12H28O4Si | CID 74813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TETRAISOPROPYL ORTHOSILICATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. US10961530B2 - Antigen-binding molecules, the antigen-binding activity of which varies according to the concentration of compounds, and libraries of said molecules - Google Patents [patents.google.com]

Application Notes & Protocols: The Versatility of Triisopropylsilane in Modern Organic Synthesis

Introduction: Beyond Steric Bulk

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to the success of complex molecular construction. Among the vast arsenal of organosilicon compounds, triisopropylsilane (TIPS-H) and its derivatives, particularly the triisopropylsilyl (TIPS) protecting group, have carved out an indispensable role. This guide moves beyond a mere cataloging of reactions to provide an in-depth exploration of the chemical principles and practical applications that make TIPS a cornerstone reagent for researchers, scientists, and drug development professionals.

The utility of the TIPS moiety is fundamentally rooted in its significant steric hindrance. The three bulky isopropyl groups surrounding the central silicon atom create a sterically congested environment that dictates its reactivity and stability. This bulk is not a limitation but rather a feature that chemists exploit for remarkable selectivity. As a protecting group, it offers a robust shield for hydroxyl functionalities against a wide array of reaction conditions. As a hydride source (TIPS-H), its steric profile influences the stereochemical outcome of reductions and its efficacy as a cation scavenger. This document will elucidate these applications through a combination of mechanistic insights, comparative data, and field-tested protocols.

Part 1: The Triisopropylsilyl (TIPS) Group: A Robust Shield for Alcohols

The protection of hydroxyl groups is a recurring theme in multi-step synthesis. The choice of protecting group is a critical decision, balancing stability with the need for eventual clean and selective removal. The TIPS group has emerged as a premier choice when exceptional stability is required.

Principles of Stability and Orthogonality

The stability of silyl ethers is directly proportional to the steric bulk of the substituents on the silicon atom. These bulky groups physically obstruct the approach of both acids and nucleophiles to the silicon-oxygen bond, thereby slowing the rate of cleavage. The TIPS group, with its three isopropyl substituents, is significantly more stable than the more common tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) groups.[1][2] This enhanced stability allows for chemistries to be performed on other parts of the molecule under conditions that would cleave less robust silyl ethers. This differential stability is the foundation of "orthogonal protection," a strategy where one protecting group can be removed selectively in the presence of another.[3]

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Features |

| Trimethylsilyl | TMS | 1 | 1 | Very labile; often does not survive aqueous workup or chromatography. |

| Triethylsilyl | TES | 64 | 10-100 | Readily cleaved; useful for short-term protection.[1] |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 | A workhorse protecting group with good stability to many reagents.[1] |

| Triisopropylsilyl | TIPS | 700,000 | --- | Highly stable due to significant steric bulk; excellent for orthogonal strategies.[1] |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | --- | Very stable to acid, but more susceptible to base-mediated cleavage than TIPS.[1] |

| Data adapted from comparative hydrolysis rate studies.[1] |

Experimental Protocol: Protection of a Primary Alcohol with TIPS-Cl

This protocol describes a standard procedure for the protection of a primary alcohol. The use of imidazole as a mild base is crucial; it activates the silyl chloride by forming a more reactive silylimidazolium intermediate and neutralizes the HCl generated during the reaction.

Materials:

-

Primary alcohol (1.0 eq)

-

Triisopropylsilyl chloride (TIPS-Cl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq) and imidazole (2.5 eq). Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.

-

Silylation: Cool the solution to 0 °C using an ice bath. Add the TIPS-Cl (1.2 eq) dropwise via syringe.

-

Causality Note: Adding the silylating agent slowly at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).

-

Causality Note: The aqueous wash removes excess imidazole and its hydrochloride salt.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental Protocol: Deprotection of a TIPS Ether

Cleavage of the robust TIPS ether typically requires more forcing conditions than for a TBS ether. While acidic methods can be used, fluoride-based deprotection is most common. Tetrabutylammonium fluoride (TBAF) is the standard reagent, though its basicity can sometimes be problematic. Using buffered TBAF or other fluoride sources can mitigate these issues.

Materials:

-

TIPS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the TIPS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Deprotection: Add the TBAF solution (1.5 eq) to the reaction mixture at room temperature. For particularly stubborn TIPS ethers, the reaction may require gentle heating (e.g., 40-50 °C).

-

Trustworthiness Note: The progress of the deprotection should be carefully monitored by TLC. Extended reaction times or excessive heat can lead to side reactions, depending on the substrate.

-

-

Reaction Monitoring: Stir the reaction and monitor its progress. The reaction is typically complete within 4-24 hours.

-

Work-up: Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution or water. Extract the aqueous layer with EtOAc (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by flash column chromatography.

Visualization: Orthogonal Deprotection Workflow

The following diagram illustrates a synthetic sequence where the differential stability of TBS and TIPS ethers is exploited to selectively unmask one hydroxyl group.

Sources

Evaluating Tetraisopropylsilane (TIPS) as a High-Boiling Point Standard for Multinuclear NMR and Vibrational Spectroscopy

Application Note

Abstract

Internal standards are fundamental to ensuring the accuracy and precision of spectroscopic measurements, with Tetramethylsilane (TMS) serving as the near-universal reference for NMR spectroscopy for over six decades. However, the high volatility of TMS presents challenges in specific applications, such as high-temperature studies or long-duration experiments where sample integrity is paramount. This application note introduces Tetraisopropylsilane (TIPS) as a robust candidate for a high-boiling point, non-volatile spectroscopic standard. We will explore its predicted physicochemical properties, its expected spectral characteristics in NMR (¹H, ¹³C, ²⁹Si) and vibrational (IR, Raman) spectroscopy, and provide detailed protocols for its validation and use as an internal standard for both qualitative and quantitative analysis.

Introduction: The Need for Alternative Spectroscopic Standards

In the field of analytical chemistry, particularly for drug discovery and material science, the reliability of spectroscopic data is non-negotiable. Internal standards provide a crucial reference point for chemical shift calibration and concentration measurement.

The Role of Tetramethylsilane (TMS) as the Gold Standard

In 1958, Tiers first proposed TMS as an internal reference for ¹H NMR spectroscopy.[1] Its advantages are numerous: it is chemically inert, soluble in most organic solvents, and possesses a simple ¹H NMR spectrum consisting of a single, sharp singlet from twelve equivalent protons.[2] This peak was assigned the 0.0 ppm reference point, and most other organic proton signals appear downfield, minimizing spectral overlap.[2][3] The IUPAC has since established TMS as the primary reference for ¹H, ¹³C, and ²⁹Si NMR.[1][4]

Limitations of TMS

The primary drawback of TMS is its high volatility, with a boiling point of just 27°C.[5] This property, while useful for easy removal from a sample post-analysis, makes it unsuitable for:

-

High-Temperature NMR Studies: Essential for studying dynamic processes, reaction kinetics, or materials with limited solubility at room temperature.

-

Long-Term Experiments: Sample concentration can change over time due to solvent and standard evaporation.

-

Quantitative NMR (qNMR): Precise concentration measurements can be compromised by the volatility of the standard.

Introducing Tetraisopropylsilane (TIPS): A Candidate for Specialized Applications

Tetraisopropylsilane (Si(CH(CH₃)₂)₄) is a tetra-alkylsilane with a significantly higher molecular weight and predicted boiling point than TMS. Its symmetrical, tetrahedral structure suggests a relatively simple spectroscopic signature, making it an excellent potential standard for applications where the volatility of TMS is a limiting factor.

Physicochemical and Safety Profile of TIPS

Before incorporating any new standard into laboratory practice, a thorough understanding of its physical properties and safety requirements is essential.

Key Physicochemical Properties

While extensive experimental data for Tetraisopropylsilane is not widely published, its properties can be estimated and are listed alongside the well-known properties of TMS for comparison. The CAS number for Tetraisopropylsilane is 3429-55-8.[6]

| Property | Tetraisopropylsilane (TIPS) | Tetramethylsilane (TMS) | Reference(s) |

| CAS Number | 3429-55-8 | 75-74-1 | [6] |

| Molecular Formula | C₁₂H₂₈Si | C₄H₁₂Si | |

| Molecular Weight | 200.44 g/mol | 88.22 g/mol | |

| Boiling Point | ~228-230 °C (Predicted) | 27 °C | [5] |

| Appearance | Colorless Liquid (Predicted) | Colorless Liquid | |

| Solubility | Soluble in common organic solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) | Soluble in most organic solvents | [2] |

Safety and Handling Precautions

-

General Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Application in NMR Spectroscopy

TIPS offers a unique spectral signature that is simple yet distinct from TMS, providing a valuable alternative for multinuclear NMR.

Predicted NMR Signature of TIPS

The high symmetry (Td point group) of the TIPS molecule greatly simplifies its NMR spectra.

-

¹H NMR: The 28 protons of TIPS are in two equivalent environments. This will result in two signals:

-

A septet for the four methine (CH) protons, split by the six adjacent methyl protons.

-

A doublet for the 24 methyl (CH₃) protons, split by the single adjacent methine proton.

-

-

¹³C NMR: The 12 carbon atoms are also in two equivalent environments. A proton-decoupled spectrum will show two singlets:

-

One signal for the four methine carbons.

-

One signal for the eight methyl carbons.

-

-

²⁹Si NMR: The central silicon atom is in a single environment and will produce a single peak in a proton-decoupled spectrum.

Molecular Structure and Proton Environments of TIPS ```dot graph TIPS_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [len=1.5];

// Central Silicon Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Isopropyl groups C1 [label="CH", pos="-1.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Me1a [label="CH₃", pos="-2.5,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me1b [label="CH₃", pos="-1.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C2 [label="CH", pos="1.5,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Me2a [label="CH₃", pos="2.5,1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me2b [label="CH₃", pos="1.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C3 [label="CH", pos="-1.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Me3a [label="CH₃", pos="-2.5,-1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me3b [label="CH₃", pos="-1.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C4 [label="CH", pos="1.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Me4a [label="CH₃", pos="2.5,-1.2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Me4b [label="CH₃", pos="1.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Bonds Si -- C1; Si -- C2; Si -- C3; Si -- C4; C1 -- Me1a; C1 -- Me1b; C2 -- Me2a; C2 -- Me2b; C3 -- Me3a; C3 -- Me3b; C4 -- Me4a; C4 -- Me4b; }

Caption: Workflow for the validation of TIPS as a qNMR standard.

Application in Vibrational Spectroscopy (IR & Raman)

While less common than in NMR, internal standards can be invaluable for quantitative analysis in IR and Raman spectroscopy, especially for liquid samples where path length can vary. [8]The simple, non-interfering spectrum of TIPS makes it a suitable candidate.

Predicted Vibrational Modes of TIPS

Based on established correlations for organosilicon compounds, the IR and Raman spectra of TIPS are expected to be dominated by C-H and Si-C vibrations. [9]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

|---|---|---|---|

| 2980 - 2850 | C-H Stretching | Strong (IR & Raman) | Characteristic of all aliphatic compounds. |

| 1470 - 1450 | C-H Bending (Scissoring) | Medium (IR) | |

| 1390 - 1370 | C-H Bending (Umbrella) | Medium (IR) | Often a doublet for isopropyl groups. |

| 800 - 600 | Si-C Stretching | Strong to Medium | This region is often clear and provides a highly characteristic peak for quantification. |

Protocol: Using TIPS as an Internal Standard for Liquid-Phase Quantitative Analysis

Objective: To quantify the concentration of an analyte in a solution using TIPS as an internal standard with IR or Raman spectroscopy.

Principle: The intensity of a vibrational band is proportional to the concentration of the species. By adding a known amount of an internal standard (TIPS), the ratio of the analyte peak intensity to the standard peak intensity can be used to determine the analyte concentration, canceling out variations in sample path length or measurement conditions.

Procedure:

-

Selection of Analytical Bands:

-

Acquire spectra of the pure analyte and pure TIPS.

-

Identify a strong, well-resolved band for the analyte that does not overlap with any TIPS bands.

-

Identify a strong, well-resolved band for TIPS (e.g., a Si-C stretch between 800-600 cm⁻¹) that is free from interference from the analyte or solvent.

-

-

Preparation of Calibration Standards:

-

Prepare a series of 5-7 calibration standards containing a fixed, known concentration of TIPS and varying, known concentrations of the analyte.

-

-

Data Acquisition:

-

Acquire the IR or Raman spectrum for each calibration standard under identical conditions.

-

-

Building the Calibration Curve:

-

For each spectrum, calculate the ratio of the peak height (or area) of the selected analyte band to the peak height (or area) of the selected TIPS band.

-

Plot this intensity ratio (Y-axis) against the concentration of the analyte (X-axis).

-

Perform a linear regression to generate a calibration curve. The curve should have a correlation coefficient (R²) > 0.99.

-

-

Analysis of Unknown Sample:

-

Prepare the unknown sample by adding the same fixed concentration of TIPS as used in the calibration standards.

-

Acquire the spectrum under the same conditions.

-

Calculate the intensity ratio of the analyte to the TIPS peak.

-

Determine the concentration of the analyte in the unknown sample using the equation from the calibration curve.

-

Conclusion and Future Outlook

Tetraisopropylsilane (TIPS) presents a compelling case as a high-boiling point, chemically inert internal standard for advanced spectroscopic applications. Its predicted simple NMR and vibrational spectra, coupled with its low volatility, make it an ideal alternative to TMS for high-temperature studies, long-term experiments, and precise quantitative measurements where sample stability is critical.

The protocols provided herein offer a clear pathway for researchers to validate TIPS within their own laboratory settings. We encourage the scientific community to perform and publish experimental validation of the spectral properties of TIPS to establish it as a widely accepted secondary standard, thereby expanding the analytical toolkit available to researchers in chemistry, materials science, and drug development.

References

- Buhl, M., & van Wullen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved February 22, 2026, from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

-

Lowe, M. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? ResearchGate. Retrieved February 22, 2026, from [Link]

-

Wikipedia contributors. (2023, December 29). Tetramethylsilane. Wikipedia. Retrieved February 22, 2026, from [Link]

-

University of Regensburg. (n.d.). Chemical shift referencing. Retrieved February 22, 2026, from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved February 22, 2026, from [Link]

- Lie, J. A., & Szafran, M. (2015). Prediction of Silicon-29 Nuclear Magnetic Resonance Chemical Shifts Using a Group Electronegativity Approach: Applications to Silicates and Aluminosilicates. Journal of the American Chemical Society, 107(24), 6709-6714.

-

Gannett, P. (2019, October 27). Why is TMS used in NMR spectroscopy and not 2,2-dimethylpropane? Quora. Retrieved February 22, 2026, from [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved February 22, 2026, from [Link]

-

Wikipedia contributors. (2023, November 26). Carbon-13 nuclear magnetic resonance. Wikipedia. Retrieved February 22, 2026, from [Link]

-

Compound Interest. (2015, February 5). A Guide to 13C NMR Chemical Shift Values. Retrieved February 22, 2026, from [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved February 22, 2026, from [Link]

-

Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved February 22, 2026, from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 22, 2026, from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 22, 2026, from [Link]

-

Renishaw. (n.d.). What Raman spectroscopy can tell you. Retrieved February 22, 2026, from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved February 22, 2026, from [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Silane, tetramethyl-. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]

- Edwards, H. G. M. (2004). Spectra–Structure Correlations in Raman Spectroscopy. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd.

-

University of Arizona. (2001, August 22). Raman Spectroscopy Protocol (v.1.0). Retrieved February 22, 2026, from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved February 22, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. gustavus.edu [gustavus.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tetraisopropylsilane CAS#: 3429-55-8 [m.chemicalbook.com]

- 7. novachem.com [novachem.com]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. bhu.ac.in [bhu.ac.in]

The Role of Tetraisopropylsilane in Advancing Polymer Chemistry: Application Notes and Protocols

Introduction: The Strategic Use of Bulky Silyl Ethers in Macromolecular Design

In the realm of modern polymer chemistry, precision and control at the molecular level are paramount for the synthesis of materials with tailored properties. Functional monomers, particularly those bearing hydroxyl groups, are foundational building blocks for a vast array of polymers. However, the inherent reactivity of the hydroxyl moiety often interferes with many polymerization techniques, necessitating a robust protection-deprotection strategy. Tetraisopropylsilane (TIPS) emerges as a powerful tool in this context, primarily through its derivative, triisopropylsilyl chloride (TIPSCl), which forms a sterically hindered and highly stable triisopropylsilyl ether with hydroxyl groups.

The bulky nature of the three isopropyl groups attached to the silicon atom confers exceptional stability to the silyl ether linkage, rendering it resistant to a wide range of reaction conditions where less hindered silyl ethers, such as trimethylsilyl (TMS) or triethylsilyl (TES) ethers, would fail.[1] This stability allows for greater versatility in polymerization methods and subsequent polymer modifications. This guide provides an in-depth exploration of the applications of tetraisopropylsilane-derived protecting groups in polymer chemistry, complete with detailed protocols and an analysis of their impact on polymer properties.

Part 1: Protection of Hydroxyl-Containing Monomers with Triisopropylsilyl (TIPS) Group

The protection of hydroxyl-functionalized monomers is a critical first step to prevent undesirable side reactions during polymerization. The TIPS group is particularly advantageous due to its high stability under various conditions, including those involving strong bases and nucleophiles.[2]

Mechanism of TIPS Protection

The protection of an alcohol with triisopropylsilyl chloride (TIPSCl) typically proceeds via a nucleophilic substitution at the silicon center. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride ion. This reaction is generally carried out in the presence of a base, such as imidazole or triethylamine, which serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[3]

Caption: Workflow for the protection of a hydroxyl-containing monomer using TIPSCl.

Protocol 1: Synthesis of Triisopropylsilyl-Protected Hydroxyethyl Acrylate (HEA-TIPS)

This protocol details the synthesis of a TIPS-protected version of 2-hydroxyethyl acrylate (HEA), a common functional monomer.

Materials:

-

2-Hydroxyethyl acrylate (HEA)

-

Triisopropylsilyl chloride (TIPSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxyethyl acrylate (1.0 eq) and anhydrous dichloromethane.

-

Add imidazole (1.5 eq) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add triisopropylsilyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure HEA-TIPS.

Part 2: Polymerization of TIPS-Protected Monomers

The stability of the TIPS ether allows for the use of a variety of polymerization techniques that would be incompatible with a free hydroxyl group. This section will focus on living cationic polymerization, a powerful method for synthesizing well-defined polymers.

Living Cationic Polymerization

Living cationic polymerization enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[4] The use of silyl-protected monomers is crucial as the free hydroxyl group would terminate the cationic propagating species. The bulky TIPS group can also influence the stereochemistry of the polymerization, leading to polymers with specific tacticities.[5]

Caption: Workflow for the synthesis of hydroxy-functional polymers via living cationic polymerization of TIPS-protected monomers.

Protocol 2: Living Cationic Polymerization of TIPS-Protected Butoxy Propenyl Ether

This protocol is adapted from the work of Sugihara et al. for the synthesis of a poly(vinyl ether) with pendant hydroxyl groups.[4]

Materials:

-

TIPS-protected butoxy propenyl ether monomer

-

1-isobutoxyethyl acetate (IBEA) initiator

-

Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅)

-

Tin(IV) chloride (SnCl₄)

-

Ethyl acetate (AcOEt)

-

Anhydrous Toluene

Procedure:

-

All manipulations should be performed under a dry, inert atmosphere using standard Schlenk techniques.

-

In a flame-dried Schlenk flask, prepare the initiator system by mixing IBEA, Et₁.₅AlCl₁.₅, and SnCl₄ in anhydrous toluene at -80 °C (dry ice/acetone bath).

-

In a separate flask, dissolve the TIPS-protected butoxy propenyl ether monomer and a small amount of ethyl acetate in anhydrous toluene.

-

Transfer the monomer solution to the initiator solution at -80 °C to start the polymerization.

-

Maintain the reaction at -80 °C for the desired time. The polymerization is typically fast.

-

Quench the polymerization by adding pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum to obtain the TIPS-protected polymer.

Part 3: Deprotection of TIPS-Protected Polymers

The final step to obtain the desired functional polymer is the removal of the TIPS protecting group. The robust nature of the TIPS ether requires specific deprotection conditions, most commonly using a fluoride source.

Mechanism of Fluoride-Mediated Deprotection

Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond. The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This forms a pentacoordinate silicon intermediate, which then collapses, cleaving the Si-O bond and liberating the alcohol.[6] Tetrabutylammonium fluoride (TBAF) is a common and effective fluoride source for this transformation.[7]

Protocol 3: Deprotection of TIPS-Protected Poly(butoxy propenyl ether)

This protocol describes the removal of the TIPS group from the polymer synthesized in Protocol 2.

Materials:

-

TIPS-protected poly(butoxy propenyl ether)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol for precipitation and washing

-

Dialysis tubing (if required for purification)

Procedure:

-

Dissolve the TIPS-protected polymer in anhydrous THF.

-

To the stirred solution, add a 1.0 M solution of TBAF in THF (typically 1.1-1.5 equivalents per silyl ether group).

-

Stir the reaction mixture at room temperature for 6-24 hours. Monitor the deprotection by ¹H NMR spectroscopy, looking for the disappearance of the signals corresponding to the isopropyl protons of the TIPS group and the appearance of the hydroxyl proton signal.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Purify the deprotected polymer. This can be achieved by precipitation in a non-solvent (e.g., water or hexane, depending on the polymer's polarity) or by dialysis against methanol or water to remove the TBAF byproducts.

-

Collect the purified hydroxy-functional polymer and dry it under vacuum.

Part 4: Influence of the TIPS Group on Polymer Properties

The incorporation of the bulky triisopropylsilyl group into a polymer, even temporarily, can significantly influence its properties.

Thermal Properties

The presence of bulky side groups generally increases the glass transition temperature (Tg) of a polymer by restricting the rotational motion of the polymer backbone.[8] In the case of silyl-protected poly(propenyl ether)s, the Tg is significantly higher than that of the corresponding non-silylated poly(vinyl ether)s. Upon deprotection, the Tg of the resulting hydroxyl-functional polymer is also elevated compared to its non-hydroxylated analog due to strong hydrogen bonding interactions between the hydroxyl groups.

| Polymer | Protecting Group | Mn ( g/mol ) | Mw/Mn | Tg (°C) | Td, 5% (°C) |

| Poly(TBDPSBPE) | TBDPS | 12,900 | 1.22 | 6.5 | ~350 |

| Poly(HBPE) | None (deprotected) | 7,500 | 1.25 | 44 | ~330 |

| Poly(TBDPSBVE) | TBDPS | - | - | -1.5 | - |

| Poly(HBVE) | None (deprotected) | - | - | -38 | - |

Data adapted from Sugihara et al.[8] for tert-butyldiphenylsilyl (TBDPS) protected polymers, which are structurally similar to TIPS-protected polymers and illustrate the general trend. Td, 5% is the temperature at which 5% weight loss occurs.

Solubility

The introduction of the hydrophobic TIPS group can dramatically alter the solubility of a polymer.[9] Hydrophilic polymers containing hydroxyl groups can be rendered soluble in non-polar organic solvents after protection with TIPS groups. This is particularly useful for processing and characterization techniques that require solubility in common organic solvents. Conversely, the deprotection step restores the hydrophilicity of the polymer.

Conclusion

Tetraisopropylsilane, through the formation of robust triisopropylsilyl ethers, serves as an invaluable tool in polymer chemistry. The strategic use of the TIPS protecting group enables the synthesis of well-defined, functional polymers via a range of polymerization techniques that would otherwise be inaccessible. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize TIPS in the design and synthesis of advanced polymeric materials. The ability to precisely control polymer architecture and functionality opens up new avenues for the development of materials for a wide array of applications, from drug delivery to advanced coatings and electronics.

References

-

Sugihara, S., et al. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 17(22), 4831. [Link]

-

Kubota, T., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. Chemical Science, 14(16), 4277-4284. [Link]

-

Organic Syntheses. (1988). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Organic Syntheses, 66, 108. [Link]

-

Giri, R., et al. (2023). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 88(3), 1599-1610. [Link]

-

Reineke, T. M., et al. (2025). Hydrophobic Polymer Zwitterions: Impacts of Silylsilane Substitution on Solution and Interfacial Properties. Advanced Materials, 37(44), 2504452. [Link]

- Google Patents. (2014).

-

Sugihara, S., et al. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 17(22), 4831. [Link]

-

Straus, S., & Madorsky, S. L. (1962). Thermal Degradation of Polymers at High Temperatures. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 401–409. [Link]

-

Fréchet, J. M., & Nuyken, O. (1976). Use of polymers as protecting groups in organic synthesis. III. Selective functionalization of polyhydroxy alcohols. Macromolecules, 9(5), 721-725. [Link]

-

Lodge, T. P. (2020). Self-Assembly of Block Copolymers. Macromolecules, 53(8), 2987-2989. [Link]

-

Wooley, K. L., et al. (2024). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 16(7), 896. [Link]

-

Anastasaki, A., et al. (2023). RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions. Polymer Chemistry, 14(48), 5539-5547. [Link]

-

Boyer, C., et al. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Deprotection Approach. Journal of the American Chemical Society, 144(9), 3974-3983. [Link]

-

ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

-

Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. [Link]

-

Matyjaszewski, K., et al. (1998). Synthesis of 4-arm poly(HEA-TMS) star polymers by ATRP. Macromolecules, 31(26), 9413-9415. [Link]

-

Lodge, T. P. (2025). Self-Assembly of Block Copolymers to Prepare Advanced Materials with Hierarchical Functional Nanostructures. Polymers, 17(23), 5012. [Link]

-

Kim, S.-K., et al. (2023). The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. Molecules, 28(21), 7301. [Link]

-

Landfester, K., et al. (2018). Synthesis of polymerized triisopropylsilyl acrylate (PTIPSA) by reversible addition–fragmentation chain transfer (RAFT) polymerization. Polymer Chemistry, 9(15), 1956-1964. [Link]

-

Vargun, E., & Usanmaz, A. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Polymer Science Part A: Polymer Chemistry, 43(17), 3949-3957. [Link]

-

Barner-Kowollik, C., et al. (2021). Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE). Polymers, 13(18), 3169. [Link]

-

Matyjaszewski, K., & Coca, S. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Macromolecular Chemistry and Physics, 199(7), 1417-1422. [Link]

-

PrepChem.com. (n.d.). Synthesis of hydroxyethylacrylate. [Link]

-

Lodge, T. P. (2012). Self-assembly of block copolymers. Chemical Society Reviews, 41(18), 5870-5870. [Link]

-

Yagci, Y., et al. (2016). Synthesis of functional vinyl ether monomers M1-M4 bearing different functionalities. Polymer Chemistry, 7(2), 355-363. [Link]

-

Pojman, J. A., & Ilyashenko, V. M. (2007). Facile synthesis of poly(hydroxyethyl acrylate) by frontal free-radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(7), 1199-1205. [Link]

-

Vargun, E., & Usanmaz, A. (2005). Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method. Journal of Polymer Science Part A: Polymer Chemistry, 43(17), 3949-3957. [Link]

-

ResearchGate. (2018). Comparison of Glass Transition Temperature Values of Composite Polymer Obtained by TMA and DSC. [Link]

-

AIP Precision Machining. (2026, February 2). Glass Transition Temperature vs. Melting Point in Thermoplastics. [Link]

-

Yagci, Y., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin, 79(1), 47-60. [Link]

-

Straus, S., & Madorsky, S. L. (1962). Thermal degradation of polymers at high temperatures. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 401–409. [Link]

-

Protolabs. (n.d.). Glass Transition Temperature (Tg) of Polymers. [Link]

-

Ye, X.-S., & Zhang, L.-H. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7135-7164. [Link]

-

Zeus Industrial Products, Inc. (2005). Thermal Degradation of Plastics. [Link]

-

Håkansson, J., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Green Chemistry, 20(14), 3246-3253. [Link]

-

Alfa Chemistry. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]

-

Polymer Science Learning Center. (n.d.). Glass Transition. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. [Link]

-

Patsnap. (2025, July 3). How Thermal Degradation Affects Polymer Performance Over Time. Patsnap Eureka. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. specificpolymers.com [specificpolymers.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]

Tetraisopropylsilane (TIPS) as a Precursor for Advanced Materials Synthesis: Application Notes and Protocols